Rapacuronium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

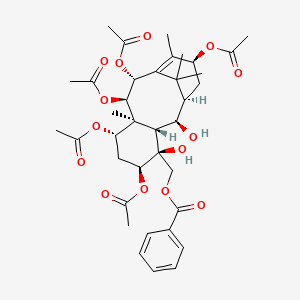

Rapacuronium is a steroid ester.

Rapacuronium was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.

Scientific Research Applications

Rapacuronium and Bronchospasm

Rapacuronium, a nondepolarizing muscle relaxant, has been associated with severe bronchospasm and desaturation in children and adults. Studies have highlighted cases where its administration led to significant bronchoconstriction and oxygen desaturation, raising concerns about its respiratory effects (Kron, 2001), (Naguib, 2001).

Interaction with Muscarinic Receptors

Research has explored how Rapacuronium preferentially antagonizes muscarinic receptors in airway smooth muscle. It was found to have a higher affinity for M2 over M3 muscarinic receptors, which might explain the mechanism behind its bronchoconstrictive effects (Jooste, Zhang, & Emala, 2005).

Comparison with Other Neuromuscular Blocking Agents

Rapacuronium has been compared with other neuromuscular blocking agents regarding its onset of action, duration, and adverse effects. It is noted for its rapid onset but also for its dose-related adverse effects, particularly bronchospasm, which is more prevalent under rapid-sequence induction conditions (Sparr, Beaufort, & Fuchs-Buder, 2001).

Hemodynamic Effects

The hemodynamic effects of Rapacuronium have been studied, particularly in patients with coronary artery disease. It was found to cause significant decreases in blood pressure and systemic vascular resistance compared to other muscle relaxants (Delboy, Tomichek, & Shields, 2002).

Clinical Pharmacology

Rapacuronium's pharmacology, including its potency and recovery times, has been examined. It's characterized as having a less potent effect than other nondepolarizing muscle relaxants, with rapid onset and shorter recovery times. Its suitability for different clinical scenarios, such as rapid-sequence induction, has been explored (Larijani, Zafeiridis, & Goldberg, 1999).

Clinical Experience and Practice

The clinical practice and acceptance of Rapacuronium, especially in scenarios requiring rapid onset and short duration of action, have been reviewed. Despite its advantages in certain settings, the occurrence of bronchospasm has been a significant concern (Bartkowski & Witkowski, 2001).

Pharmacokinetics and Metabolism

The pharmacokinetics of Rapacuronium and its metabolite have been studied, revealing insights into its elimination process and the influence of factors like age and gender on its pharmacokinetic characteristics (Schiere, Proost, Schuringa, & Wierda, 1999), (Fisher et al., 1999).

properties

CAS RN |

465499-11-0 |

|---|---|

Product Name |

Rapacuronium |

Molecular Formula |

C37H61N2O4+ |

Molecular Weight |

597.9 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI Key |

HTIKWNNIPGXLGM-YLINKJIISA-N |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

Canonical SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |

Other CAS RN |

465499-11-0 |

synonyms |

Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

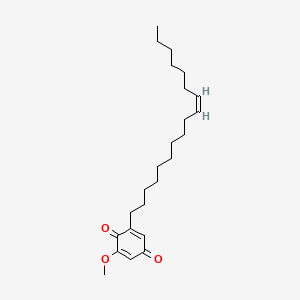

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)